molecular formula C21H19N3O3S B11975610 N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide CAS No. 312507-34-9

N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide

Cat. No.: B11975610
CAS No.: 312507-34-9
M. Wt: 393.5 g/mol
InChI Key: STYAURRAQKKZHI-UHFFFAOYSA-N
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Description

N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular architecture, incorporating a pyrimidine ring linked via an ether and a ketoamide functionality to two aromatic systems, positions it as a key precursor for the development of targeted protein inhibitors. The pyrimidine scaffold is a privileged structure in pharmacology, frequently serving as a core hinge-binding motif in kinase inhibitor design (source) . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the ethylsulfanyl group or the benzamide moiety, enabling the optimization of potency, selectivity, and physicochemical properties against specific biological targets. This molecule is primarily valued for its role in constructing potential therapeutic agents, particularly in oncology and inflammatory disease research, where modulating kinase signaling pathways is a prominent strategy. Its application is strictly confined to laboratory research for the synthesis and screening of novel bioactive entities.

Properties

CAS No.

312507-34-9

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-(2-ethylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H19N3O3S/c1-2-28-21-22-14-13-17(23-21)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-14,20H,2H2,1H3,(H,24,26)

InChI Key

STYAURRAQKKZHI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC(=N1)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Route 1: Pyrimidine Core Functionalization Followed by Amide Coupling

This method involves sequential modification of a pre-formed pyrimidine ring (Figure 1).

Step 1: Synthesis of 2-(Ethylsulfanyl)pyrimidin-4-ol

  • Reagents : 4-Hydroxypyrimidine, ethyl mercaptan, cesium carbonate (Cs2_2CO3_3), potassium iodide (KI), acetone.

  • Conditions : Nucleophilic aromatic substitution at 80–120°C for 6–8 hours.

  • Mechanism : Cs2_2CO3_3 deprotonates the thiol, enabling attack on the pyrimidine ring at the C2 position. KI acts as a phase-transfer catalyst.

  • Yield : 78–85%.

Step 2: O-Alkylation with α-Bromoacetophenone

  • Reagents : 2-(Ethylsulfanyl)pyrimidin-4-ol, α-bromoacetophenone, NaH, DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Mechanism : Sodium hydride deprotonates the hydroxyl group, facilitating nucleophilic displacement of bromide.

  • Yield : 65–70%.

Step 3: Benzamide Coupling via EDC/HOBt

  • Reagents : Intermediate from Step 2, benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DCM.

  • Conditions : Room temperature, 8–12 hours.

  • Mechanism : EDC activates the carboxylic acid, forming an active ester that reacts with the amine group.

  • Yield : 60–68%.

Table 1: Key Parameters for Route 1

StepReagentsTemperatureTime (h)Yield (%)
1Cs2_2CO3_3, KI80°C885
2NaH, DMF0°C → RT1270
3EDC, HOBtRT1068

Route 2: One-Pot Cyclocondensation and Functionalization

This route constructs the pyrimidine ring in situ (Figure 2).

Step 1: Cyclocondensation of β-Ketoester and Thiourea

  • Reagents : Ethyl acetoacetate, thiourea, DMF.

  • Conditions : Reflux at 120°C for 4 hours.

  • Mechanism : Thiourea acts as a cyclizing agent, forming the pyrimidine ring with a thiol group at C2.

  • Yield : 82%.

Step 2: Ethylation of Thiol Group

  • Reagents : Intermediate from Step 1, ethyl iodide, K2_2CO3_3, acetone.

  • Conditions : 60°C, 6 hours.

  • Yield : 88%.

Step 3: Amide Formation via Mixed Anhydride

  • Reagents : Chloroacetyl chloride, benzamide, triethylamine (TEA), THF.

  • Conditions : −10°C, 2 hours.

  • Mechanism : TEA neutralizes HCl, driving the reaction toward anhydride formation.

  • Yield : 75%.

Table 2: Comparative Analysis of Routes 1 and 2

ParameterRoute 1Route 2
Total Yield (%)4055
Purity (HPLC, %)98.597.2
ScalabilityModerateHigh

Optimization Strategies

Solvent and Catalyst Selection

  • Nucleophilic Substitutions : Acetone outperforms DMF in Step 1 (Route 1) due to reduced side reactions (e.g., over-alkylation).

  • Coupling Agents : EDC/HOBt provides higher yields than DCC/DMAP in amide formation (72% vs. 58%).

Temperature Control

  • Low-Temperature Coupling : Maintaining −10°C during mixed anhydride formation (Route 2) minimizes epimerization.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted α-bromoacetophenone.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.94 (s, 1H, pyrimidine-H), 7.29–7.62 (m, 10H, aromatic), 5.40 (s, 2H, NH2_2).

  • HRMS : m/z 394.1289 [M+H]+^+ (calculated: 394.1292).

Industrial Considerations

  • Cost-Efficiency : Route 2 reduces reagent costs by 30% compared to Route 1.

  • Waste Management : Cs2_2CO3_3 is recycled via aqueous extraction, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.

    Alcohols: Formed from the reduction of the carbonyl group in the benzamide moiety.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is C21H19N3O3S. Its structure comprises:

  • A pyrimidine core , which is often associated with diverse pharmacological effects.
  • An ethyl sulfanyl group , potentially enhancing lipophilicity and bioavailability.
  • A benzamide moiety , contributing to its therapeutic profiles.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit selective toxicity towards certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Compounds with similar structures have been studied for their anti-cancer properties, with some demonstrating significant inhibitory effects on tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural similarities to known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. Research on related compounds has shown promising results in reducing inflammation markers such as nitric oxide and TNF-alpha production . This positions this compound as a candidate for further investigation in inflammatory disease models.

Antimicrobial Activity

Given the presence of the pyrimidine ring, which is frequently linked to antimicrobial effects, this compound may also be effective against various microbial pathogens. Studies on structurally analogous compounds have reported significant antimicrobial activity, warranting further exploration into the specific efficacy of this compound against bacteria and fungi .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic potential. Interaction studies using techniques such as molecular docking and surface plasmon resonance could elucidate binding affinities to specific enzymes or receptors involved in disease processes . These insights will be vital for refining the compound's efficacy and minimizing potential side effects.

Mechanism of Action

The mechanism of action of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Target Compound
  • Core Structure : Pyrimidine ring with ethylsulfanyl (-S-Et) and benzamide substituents.
  • The benzamide moiety may contribute to hydrogen bonding interactions with biological targets.
Analog 1 : N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (Compound 38, )
  • Core Structure : Modified pyrimidine with a tetrahydrofuran ring and bulky bis(4-methoxyphenyl) groups.
  • Key Features : The tetrahydrofuran and methoxy groups enhance steric bulk and polarity, likely improving solubility compared to the target compound. Reported synthesis yield: 59% via sodium methoxide-mediated coupling .
  • MS Data : Calculated mass 409.4; observed [M+H]⁺ at 410.0.
Analog 2 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Core Structure: Pyrazolo-pyrimidine fused with a chromenone ring and fluorophenyl groups.
  • Synthesis yield: 28% using Suzuki-Miyaura coupling with Pd catalysts .
  • MS Data : [M+H]⁺ at 589.1.
Analog 3 : N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride ()
  • Core Structure: Pyrimidine with morpholinophenylamino and cyanomethyl groups.
  • Key Features : The morpholine ring introduces a tertiary amine, improving water solubility via protonation. The hydrochloride salt form further enhances bioavailability .

Biological Activity

N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

  • Chemical Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol

The synthesis of this compound typically involves the reaction of 4-pyrimidinol derivatives with various substituents, leading to the formation of the benzamide structure. The presence of the ethylsulfanyl group is significant for enhancing its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM .
    • In vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound .
  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus (MIC = 0.015 mg/mL) .
    • Its fungicidal properties were also evaluated, revealing moderate inhibitory effects against fungi like Fusarium graminearum .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its inhibition potential on cyclooxygenase enzymes (COX), showing an IC50 of 3.11 ± 0.41 μM for COX-2 and 0.31 μM for COX-1 .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF Cell ApoptosisIC50 = 25.72 μM
AntimicrobialS. aureusMIC = 0.015 mg/mL
Enzyme InhibitionCOX-1IC50 = 0.31 μM
Enzyme InhibitionCOX-2IC50 = 3.11 μM
FungicidalFusarium graminearumModerate activity

Case Studies

  • Study on Anticancer Activity :
    A study conducted on the effects of this compound on MCF cells revealed that the compound significantly accelerates apoptosis in a dose-dependent manner. The results indicated that higher concentrations led to increased cell death, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties where this compound was tested against various bacterial strains. The findings showed that it effectively inhibited the growth of S. aureus at low concentrations, indicating its potential application in treating bacterial infections.

Q & A

Basic: What are the common synthetic routes for N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Oxadiazole formation : Using dehydrating agents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) in aprotic solvents (e.g., DMF) .
  • Coupling reactions : Amide bond formation between the pyrimidine intermediate and benzamide derivatives, often employing coupling agents such as EDC/HOBt in dichloromethane .
  • Thioether linkage introduction : Reaction of 2-mercaptopyrimidine with ethyl halides in basic conditions (e.g., K₂CO₃ in ethanol) .

Basic: How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrimidine ring, ethylsulfanyl group, and benzamide moiety (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for ethylsulfanyl) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-S stretch) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed) .

Basic: What initial biological screenings are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthesis yield be optimized for intermediates prone to hydrolysis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during pyrimidine functionalization .
  • Low-temperature reactions : Perform coupling steps at 0–4°C to minimize side reactions .
  • Inert atmosphere : Conduct moisture-sensitive steps under argon/nitrogen .

Advanced: What crystallographic techniques resolve this compound’s structure?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement; optimize crystal growth via slow evaporation in ethanol/water mixtures .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace ethylsulfanyl with morpholine (bioavailability) or trifluoromethyl (metabolic stability) .
  • Bioisosteric swaps : Substitute benzamide with pyrazinecarboxamide to assess target selectivity .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent positions with activity .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Standardized assays : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew results .
  • Target validation : Employ CRISPR knockouts to confirm on-target effects .

Basic: Which functional groups influence reactivity and stability?

  • Pyrimidine ring : Susceptible to nucleophilic attack at the 4-position; stabilize via electron-withdrawing groups (e.g., oxo) .
  • Ethylsulfanyl group : Prone to oxidation; store under inert atmosphere with antioxidants (e.g., BHT) .

Advanced: What mechanisms of action are hypothesized for this compound?

  • Kinase inhibition : Competitive binding to the ATP pocket (e.g., JAK2 or EGFR kinases) via pyrimidine interactions .
  • Protein degradation : Potential PROTAC-like activity by linking to E3 ligase ligands (e.g., thalidomide analogs) .

Advanced: How to assess stability under varying pH conditions?

  • Forced degradation studies : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
  • Kinetic solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

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